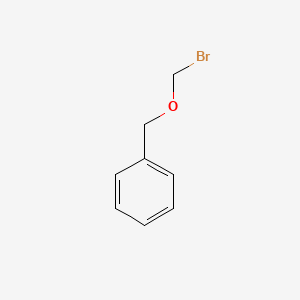
Benzyloxymethyl bromide
Descripción general
Descripción
Benzyloxymethyl bromide is a type of organic compound that features a benzene ring (C6H6) attached to a methylene group (−CH2−) and a bromine atom . It is related to benzyl bromide, which is a colorless liquid with lachrymatory properties . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Synthesis Analysis
The synthesis of benzyloxymethyl bromide can be achieved through various methods. One such method involves the use of the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Another method involves the use of diisobutylaluminum hydride (DIBAH) in the reduction of esters to aldehydes .Molecular Structure Analysis
The molecular structure of benzyloxymethyl bromide consists of a benzene ring substituted with a bromomethyl group . The benzene ring is a cyclic structure consisting of six carbon atoms, each bonded to a hydrogen atom. The bromomethyl group consists of a carbon atom bonded to three hydrogen atoms and a bromine atom .Chemical Reactions Analysis
Benzyloxymethyl bromide, like other benzylic halides, shows enhanced reactivity due to the adjacent aromatic ring . This reactivity is reflected in its susceptibility to oxidative degradation . It can also participate in cross-coupling reactions with lithium acetylides .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Reagent for Preparation of Tetrazoles : Benzyloxymethyl bromide derivatives, like 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, are used for converting aryl- and heteroaryl-halides to tetrazoles. This involves copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reactions and deprotection steps (Bookser, 2000).
- Carbene-Catalyzed Reductive Coupling : Benzyloxymethyl bromide compounds are activated via single-electron-transfer (SET) processes for radical reactions, facilitating α-carbon benzylation of ketones and aldehydes via photoredox catalysis (Li et al., 2016).
- Alkylation of Methionine : Selective alkylation of sulfur nucleophiles like methionine and cysteine is achieved using benzyl bromide, a derivative of benzyloxymethyl bromide (Rogers, Shaltiel, & Boyer, 1976).
Medicinal Chemistry Applications
- Fluorescent Labeling of Proteins : Benzyloxymethyl bromide derivatives are used for the fluorescent labeling of methionine and selenomethionine residues in proteins, aiding in biochemical analysis (Lang et al., 2006).
- Atom Transfer Radical Polymerization : Benzyloxymethyl bromide derivatives serve as initiators in the polymerization of styrene and acrylonitrile, important for creating various polymeric materials (Al‐harthi et al., 2007).
Environmental Studies Applications
- Bioremediation Studies : Benzyloxymethyl bromide derivatives like benzyl bromide are studied for their roles in environmental bioremediation processes, such as in the degradation of benzene in contaminated aquifers (Gödeke et al., 2006).
- Electrochemical Studies : The electrochemical behavior of benzyloxymethyl bromide derivatives is explored for applications like electrocatalytic reduction on different electrodes (Falciola et al., 2006).
Safety And Hazards
Direcciones Futuras
While specific future directions for benzyloxymethyl bromide are not mentioned in the sources, it is noted that there is a growing demand from the pharmaceutical industry for single enantiomer compounds . This could potentially open up new avenues for research and development involving benzyloxymethyl bromide and similar compounds.
Propiedades
IUPAC Name |
bromomethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLNTIPTFOWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448796 | |
| Record name | benzyloxymethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxymethyl bromide | |
CAS RN |
17690-16-3 | |
| Record name | benzyloxymethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(bromomethoxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



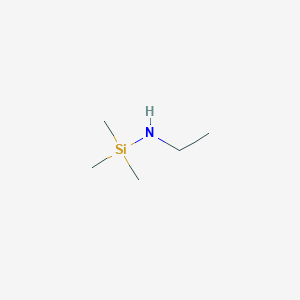
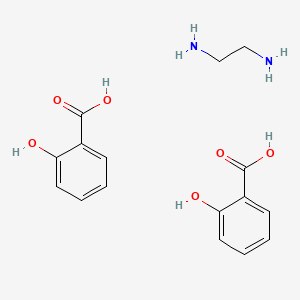
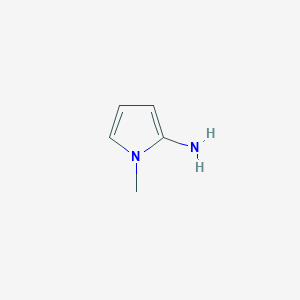
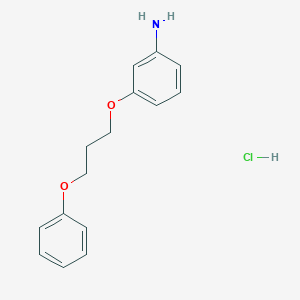
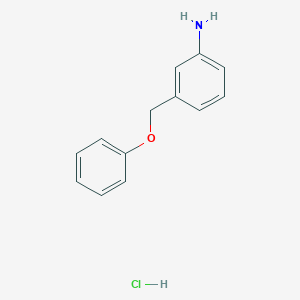
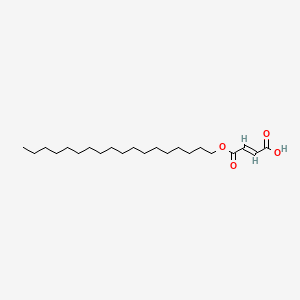
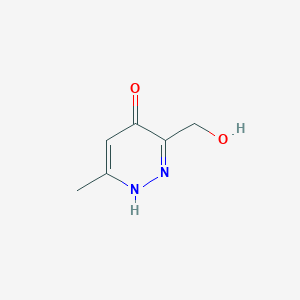
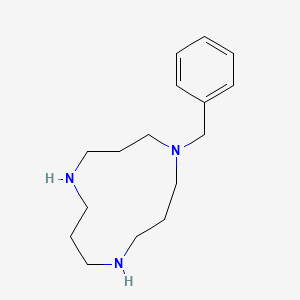
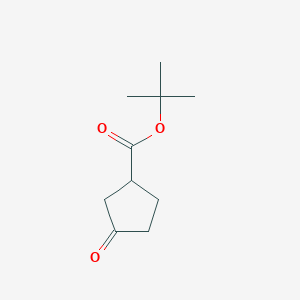


![6-Bromo-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3048559.png)
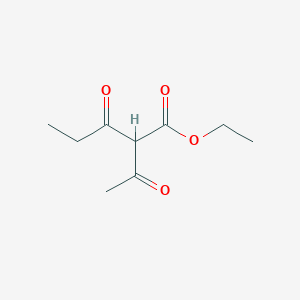
![4-[(2-Ethylhexyl)oxy]aniline](/img/structure/B3048561.png)